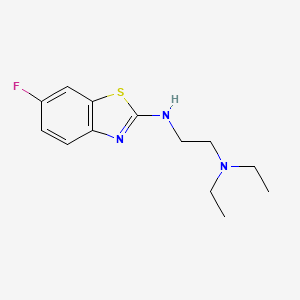
(2-异丙基嘧啶-5-基)硼酸
描述
“(2-Isopropylpyrimidin-5-YL)boronic acid” is a chemical compound with the CAS Number: 1312942-16-7. It has a molecular weight of 165.99 and its IUPAC name is 2-isopropyl-5-pyrimidinylboronic acid .
Molecular Structure Analysis
The InChI code for “(2-Isopropylpyrimidin-5-YL)boronic acid” is 1S/C7H11BN2O2/c1-5(2)7-9-3-6(4-10-7)8(11)12/h3-5,11-12H,1-2H3 . This code represents the molecular structure of the compound.Chemical Reactions Analysis
Boronic acids, such as “(2-Isopropylpyrimidin-5-YL)boronic acid”, are known to interact with diols and strong Lewis bases like fluoride or cyanide anions, which leads to their utility in various sensing applications . They can form boronate esters with diols .The influence of polyols on the physical and chemical properties of boronic acids has been studied .
科学研究应用
合成和化学应用
新型硼酸和酯的合成:研究表明,如(2-异丙基嘧啶-5-基)硼酸等嘧啶基硼酸衍生物可以有效地合成和分离。这些化合物,包括卤代吡啶基硼酸和酯,是通过卤金属交换和与三异丙基硼酸酯淬灭制备的,导致单一位置异构体产物。它们在Pd催化的芳基卤化物偶联中表现出潜力,为生产新的吡啶库提供了策略(Bouillon et al., 2003)。
杀真菌嘧啶衍生物的开发:对嘧啶杀真菌剂的可扩展合成研究表明了嘧啶和硼酸成分的整合。这个过程涉及金属卤素交换和随后的偶联反应,表明硼酸衍生物在杀真菌剂开发中的实用性(Ryan & Yang, 2019)。
先进合成技术:已经开发了脱羧硼化技术,允许将羧酸转化为硼酸酯。这种利用镍催化的方法已被应用于合成各种硼酸,包括(2-异丙基嘧啶-5-基)硼酸,展示了它们在药物化学和药物发现中的潜力(Li et al., 2017)。
生物化学和药物应用
硼酸在生物医学应用中的作用:硼酸,包括(2-异丙基嘧啶-5-基)硼酸,因其独特的结构特征而被认可,导致它们被用于开发强效酶抑制剂和药物。这包括在癌症治疗中的应用以及作为识别生物重要糖类的模拟物(Yang, Gao, & Wang, 2003)。
医学中的硼酸聚合物:含硼酸的聚合物在治疗各种疾病,包括艾滋病、肥胖症、糖尿病和癌症方面显示出价值。它们独特的反应性和溶解性使它们适用于创造新的生物材料(Cambre & Sumerlin, 2011)。
传感和分离应用:硼酸已被用于开发传感器和分离系统,因为它们能够与二醇和路易斯碱形成络合物。这种性质在生物标记、蛋白质操作和治疗药物的开发中非常有价值(Lacina, Skládal, & James, 2014)。
安全和危害
未来方向
作用机制
Target of Action
The primary target of (2-Isopropylpyrimidin-5-YL)boronic acid is the palladium (II) complex in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its target through a process known as transmetalation . In this process, the organoboron reagent, which is formally nucleophilic, is transferred from boron to palladium . This results in the formation of a new Pd–C bond .
Biochemical Pathways
The key biochemical pathway involved is the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway involve the formation of new carbon-carbon bonds, which is crucial in organic synthesis .
Pharmacokinetics
It’s known that the compound has a molecular weight of165.99 , which could influence its absorption and distribution
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This reaction is exceptionally mild and functional group tolerant, making it a valuable tool in organic synthesis .
Action Environment
The action of (2-Isopropylpyrimidin-5-YL)boronic acid is influenced by environmental factors. The success of the Suzuki–Miyaura coupling reaction, in which the compound is used, originates from a combination of exceptionally mild and functional group tolerant reaction conditions . The compound is relatively stable, readily prepared, and generally environmentally benign .
属性
IUPAC Name |
(2-propan-2-ylpyrimidin-5-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BN2O2/c1-5(2)7-9-3-6(4-10-7)8(11)12/h3-5,11-12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVYHCLGHZUTXHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(N=C1)C(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401244196 | |
| Record name | B-[2-(1-Methylethyl)-5-pyrimidinyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401244196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1312942-16-7 | |
| Record name | B-[2-(1-Methylethyl)-5-pyrimidinyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1312942-16-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | B-[2-(1-Methylethyl)-5-pyrimidinyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401244196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![[(3-Isopropyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio]acetic acid](/img/structure/B1390973.png)
![5-[4-(Isopropylsulfonyl)phenyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1390975.png)
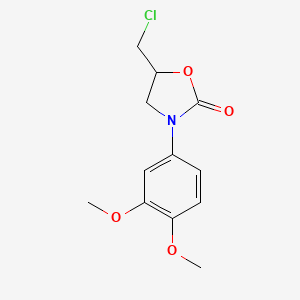
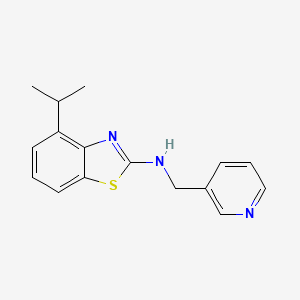

![5-Chloro-2-[(6-methylpyridin-3-yl)oxy]pyridine-3-carboxylic acid](/img/structure/B1390980.png)
![(2-{[3-(3-Fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)amine](/img/structure/B1390982.png)
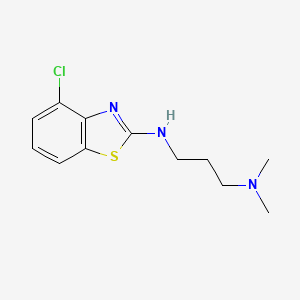
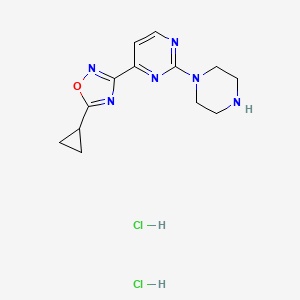
![2-{[4-(tert-Butoxycarbonyl)piperazino]-carbonyl}cyclopropanecarboxylic acid](/img/structure/B1390985.png)

![[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetic acid](/img/structure/B1390989.png)
